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Compound of Interest

Compound Name: Butyl crotonate

Cat. No.: B3427411

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive technical information and detailed
experimental protocols for the use of butyl crotonate as a flavoring agent in food science. This
document is intended to guide researchers and professionals in the effective application and
analysis of this compound.

Introduction to Butyl Crotonate

Butyl crotonate (also known as butyl (E)-but-2-enoate) is an organic ester recognized for its
potent fruity aroma and flavor. It is utilized in the food industry to impart or enhance specific
flavor profiles in a variety of products. Understanding its chemical properties, sensory
characteristics, and behavior in different food matrices is crucial for its effective application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of butyl crotonate is presented in
Table 1.

Table 1: Chemical and Physical Properties of Butyl Crotonate
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Property

Value

Chemical Name

butyl (E)-but-2-enoate

Synonyms

n-Butyl crotonate, Crotonic acid n-butyl ester

CAS Number

591-63-9, 7299-91-4

Molecular Formula

CsH1402

Molecular Weight 142.20 g/mol [1]
Appearance Colorless to pale yellow clear liquid[2]
Boiling Point 171.00t0 172.00 °C @ 760.00 mm Hg[2]
Flash Point 144.00 °F TCC (62.22 °C)[2][3]

- Soluble in alcohol, oils, propylene glycol. Slightly
Solubility _

soluble in water (480.5 mg/L @ 25 °C est.)[2]

Specific Gravity 0.90100 to 0.90900 @ 25.00 °C[2]

Refractive Index

1.42500 to 1.43500 @ 20.00 °C[2]

Regulatory Status

While a specific FEMA GRAS (Generally Recognized as Safe) number for n-butyl crotonate

was not identified in the available literature, its isomer, isobutyl crotonate, is listed as FEMA
number 3432. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has
evaluated isobutyl crotonate and concluded that there is "No safety concern at current levels

of intake when used as a flavouring agent." This suggests a favorable regulatory standing for

closely related substances like n-butyl crotonate. In Europe, flavoring substances are

regulated, and their use is subject to safety assessments.

Flavor Profile and Applications

Butyl crotonate is characterized by a fruity aroma. For its isomer, isobutyl crotonate, more

detailed descriptors include sweet, fruity, pineapple, apple, and banana notes with a waxy taste

profile. These characteristics make butyl crotonate suitable for a wide range of food and

beverage applications.
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Typical Use Levels

The typical and maximum recommended use levels for butyl crotonate in various food

categories, as reported by the industry, are summarized in Table 2.[2] These levels are

provided as a guide and should be optimized based on the specific product formulation and

desired flavor intensity.

Table 2: Typical and Maximum Use Levels of Butyl Crotonate in Food Categories

Food Category

Average Usage (mgl/kg)

Maximum Usage (mg/kg)

Dairy products 7.0 35.0
Fats and oils 5.0 25.0
Edible ices 10.0 50.0
Processed fruit 7.0 35.0
Confectionery 10.0 50.0
Bakery wares 10.0 50.0
Meat and meat products 2.0 10.0
Fish and fish products 2.0 10.0
Salts, spices, soups, sauces,

salads 5.0 25.0
Foodstuffs for particular

nutritional uses 100 200
Non-alcoholic beverages 5.0 25.0
Alcoholic beverages 10.0 50.0
Ready-to-eat savories 20.0 100.0
Composite foods 5.0 25.0

Experimental Protocols
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The following sections provide detailed protocols for the synthesis, sensory evaluation,
analytical quantification, and stability testing of butyl crotonate.

Synthesis of Butyl Crotonate

Butyl crotonate is typically synthesized via the esterification of crotonic acid with n-butanol.
Caption: Workflow for the synthesis of butyl crotonate via esterification.
Protocol:

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, combine crotonic acid and n-butanol in a 1:1.2 molar ratio.

o Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately
1-2% of the weight of crotonic acid) to the mixture while stirring.

o Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the
reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

o Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.
Neutralize the excess acid with a saturated solution of sodium bicarbonate. Wash the
organic layer sequentially with water and brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
remove the excess butanol under reduced pressure.

 Purification: Purify the crude product by vacuum distillation to obtain pure butyl crotonate.

Sensory Evaluation Protocol

A descriptive sensory analysis can be conducted to characterize the flavor profile of butyl
crotonate.

Caption: Workflow for the sensory evaluation of butyl crotonate.

Protocol:
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» Panelist Selection and Training: Select 8-12 panelists based on their sensory acuity and
experience. Train them with relevant flavor standards to develop a common vocabulary for
describing fruity and ester-like aromas and tastes.

o Sample Preparation: Prepare a series of concentrations of butyl crotonate in a neutral base
(e.g., 5% sucrose solution with 0.1% citric acid) to determine its flavor profile at different
levels.

o Evaluation Procedure:

[¢]

Present the samples to the panelists in a randomized and blind manner.

[e]

Instruct panelists to first evaluate the aroma of the sample by sniffing from the cup.

o

Then, panelists should take a small sip, hold it in their mouth for a few seconds to evaluate
the taste and mouthfeel, and then expectorate.

o

Panelists should cleanse their palate with unsalted crackers and water between samples.

o Data Collection: Panelists rate the intensity of each identified attribute (e.g., fruity, sweet,
green, waxy) on a structured scale (e.g., a 15-point scale).

o Data Analysis: Analyze the data to generate a flavor profile of butyl crotonate, including the
key attributes and their intensities.

Analytical Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the quantification
of volatile flavor compounds like butyl crotonate in food matrices.

Caption: Workflow for the GC-MS analysis of butyl crotonate.
Protocol for Quantification in a Beverage:
o Sample Preparation (Liquid-Liquid Extraction):

o To 10 mL of the beverage sample in a screw-cap vial, add an internal standard (e.g., ethyl
heptanoate).
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o Add 2 mL of dichloromethane, cap the vial, and vortex for 5 minutes.

o Centrifuge at 4000 rpm for 10 minutes to separate the layers.

o Carefully transfer the organic (bottom) layer to a clean vial.

o Repeat the extraction with another 2 mL of dichloromethane and combine the organic
layers.

o Concentrate the combined extract to approximately 0.5 mL under a gentle stream of
nitrogen.

e GC-MS Conditions:

[¢]

GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 um film thickness) or equivalent.
o Injector: Splitless mode at 250 °C.

o Oven Program: Start at 40 °C for 2 minutes, ramp to 150 °C at 5 °C/min, then to 250 °C at
20 °C/min, and hold for 5 minutes.

o Carrier Gas: Helium at a constant flow of 1.0 mL/min.

o MS Detector: Electron ionization (El) at 70 eV. Scan range of m/z 40-300. For higher
sensitivity, selected ion monitoring (SIM) can be used, targeting characteristic ions of butyl
crotonate (e.g., m/z 87, 56, 41).

» Quantification: Create a calibration curve using standards of butyl crotonate with the
internal standard. Calculate the concentration of butyl crotonate in the sample based on the
peak area ratio to the internal standard.

Stability Testing Protocol

This protocol outlines an accelerated shelf-life study to assess the stability of butyl crotonate
in a food product.

Caption: Workflow for the stability testing of butyl crotonate.
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Protocol:

e Product Preparation: Prepare a batch of the food product containing a known concentration
of butyl crotonate. Package the product in its final intended packaging.

o Storage Conditions: Store the product under both normal (e.g., 20 °C in the dark) and
accelerated conditions (e.g., 35 °C with and without light exposure).

o Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, and 12 weeks), withdraw samples
from each storage condition.

e Analysis:

o Chemical Analysis: Quantify the concentration of butyl crotonate in each sample using
the GC-MS protocol described in section 4.3.

o Sensory Analysis: Conduct sensory evaluation (e.g., triangle test or descriptive analysis)
to determine if there are any perceivable changes in the flavor profile of the product.

o Data Evaluation: Plot the concentration of butyl crotonate and the sensory scores over time
for each storage condition. Use this data to model the degradation kinetics and predict the
shelf-life of the product under normal storage conditions. Factors that can influence the
stability of flavor esters in food during storage include temperature, light, oxygen, and
interactions with other food components. Esters can be more stable in alcoholic beverages
compared to aqueous, non-alcoholic beverages.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Butyl Crotonate as
a Flavoring Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3427411#use-of-butyl-crotonate-as-a-flavoring-
agent-in-food-science]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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